molecular formula C8H7IN2O B1423255 3-Hydroxymethyl-6-iodo 1H-indazole CAS No. 1082041-29-9

3-Hydroxymethyl-6-iodo 1H-indazole

Cat. No.: B1423255
CAS No.: 1082041-29-9
M. Wt: 274.06 g/mol
InChI Key: JUXVYZFEKJBRFU-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-6-iodo 1H-indazole is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-6-iodo 1H-indazole typically involves the introduction of the hydroxymethyl and iodine groups onto the indazole core. One common method is the iodination of 1H-indazole followed by hydroxymethylation. The iodination can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The hydroxymethylation can be carried out using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-6-iodo 1H-indazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 3-Carboxy-6-iodo 1H-indazole.

    Reduction: 3-Hydroxymethyl-1H-indazole.

    Substitution: 3-Hydroxymethyl-6-azido 1H-indazole or 3-Hydroxymethyl-6-cyano 1H-indazole.

Scientific Research Applications

3-Hydroxymethyl-6-iodo 1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: It is used in studies to understand the structure-activity relationship of indazole derivatives and their interactions with biological targets.

    Medicine: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-6-iodo 1H-indazole involves its interaction with specific molecular targets in the body. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxymethyl-1H-indazole: Lacks the iodine substituent, which may result in different biological activities.

    6-Iodo-1H-indazole: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

    3-Methyl-6-iodo 1H-indazole: The methyl group instead of the hydroxymethyl group can alter the compound’s hydrophilicity and biological interactions.

Uniqueness

3-Hydroxymethyl-6-iodo 1H-indazole is unique due to the presence of both hydroxymethyl and iodine substituents, which can synergistically enhance its biological activity and specificity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse biological applications.

Properties

IUPAC Name

(6-iodo-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXVYZFEKJBRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-6-iodo 1H-indazole
Reactant of Route 2
3-Hydroxymethyl-6-iodo 1H-indazole
Reactant of Route 3
3-Hydroxymethyl-6-iodo 1H-indazole
Reactant of Route 4
3-Hydroxymethyl-6-iodo 1H-indazole
Reactant of Route 5
3-Hydroxymethyl-6-iodo 1H-indazole
Reactant of Route 6
3-Hydroxymethyl-6-iodo 1H-indazole

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